molecular formula C30H62NO7P B8235794 1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine

Cat. No.: B8235794
M. Wt: 579.8 g/mol
InChI Key: UIINDYGXBHJQHX-GDLZYMKVSA-N
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Description

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine is a bioactive lysophosphatidylcholine compound. It consists of a behenoyl (22-carbon saturated fatty acid) chain attached to a glycerophosphocholine backbone. This compound is known for its role in biological membranes and its involvement in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine can be synthesized through the esterification of behenic acid with 2-hydroxy-sn-glycero-3-phosphocholine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for high efficiency and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine has several scientific research applications:

Mechanism of Action

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine exerts its effects by integrating into cell membranes, influencing membrane fluidity and signaling pathways. It can bind to specific receptors, such as the platelet-activating factor receptor, and modulate downstream signaling cascades involved in inflammation and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a 16-carbon palmitoyl chain instead of the 22-carbon behenoyl chain.

    1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains an 18-carbon oleoyl chain with one double bond.

Uniqueness

1-Behenoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its long 22-carbon saturated fatty acid chain, which imparts distinct biophysical properties to cell membranes and influences its biological activity differently compared to shorter-chain lysophosphatidylcholines .

Properties

IUPAC Name

[(2R)-3-docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIINDYGXBHJQHX-GDLZYMKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(22:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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